![molecular formula C16H22N2O4 B1346393 (8-Boc-5,6,7,8-Tetrahydro-[1,8]Naphthyridin-2-yl)-Essigsäuremethylester CAS No. 925889-81-2](/img/structure/B1346393.png)
(8-Boc-5,6,7,8-Tetrahydro-[1,8]Naphthyridin-2-yl)-Essigsäuremethylester
Übersicht
Beschreibung
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and a methoxy-oxoethyl substituent on the naphthyridine ring
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester as an inhibitor of histone deacetylases (HDACs), particularly HDAC3 and HDAC8. These enzymes are crucial in regulating gene expression and are often overexpressed in various cancers. The compound has demonstrated low nanomolar inhibitory activity against these targets, indicating its potential as an anticancer agent. For instance, one study reported IC50 values of 45 nM for HDAC3 and 651 nM for HDAC8, suggesting a selective inhibition profile that could be leveraged for therapeutic purposes .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects. The ability to inhibit HDACs may contribute to neuroprotection by promoting the expression of neuroprotective genes. Compounds with similar structures have been noted for their ability to cross the blood-brain barrier and exert beneficial effects in neurodegenerative models .
Biochemical Research
Synthesis and Structural Studies
The synthesis of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester involves several key steps that allow for the exploration of structure-activity relationships. Researchers have utilized various synthetic methodologies to optimize yields and enhance biological activity. For example, modifications to the compound's side chains have been systematically studied to improve its inhibitory potency against HDACs .
Therapeutic Applications
Potential in Treating Inflammatory Diseases
Given its mechanism of action as an HDAC inhibitor, there is potential for (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester to be explored in the context of inflammatory diseases. Inhibition of HDACs can lead to decreased inflammation through modulation of cytokine expression . This makes it a candidate for further investigation in diseases characterized by chronic inflammation.
Case Studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of a naphthyridine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-ethoxy-2-oxoethyl)glycinate: Similar in structure but with an ethoxy group instead of a methoxy group.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and have similar tert-butyl ester groups.
Uniqueness
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties
Biologische Aktivität
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of naphthyridine derivatives known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is C17H24N2O3. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.
Research indicates that naphthyridine derivatives may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many naphthyridine compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against CDK1 and CDK2 .
- Antiproliferative Effects : (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester has shown significant antiproliferative activity against various cancer cell lines. For example, it has been reported to inhibit the growth of HeLa cervical adenocarcinoma cells with an IC50 value of approximately 0.87 µM .
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the biological activity of this compound:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical adenocarcinoma) | 0.87 | CDK inhibition |
A375 (melanoma) | 0.55 | CDK inhibition |
HCT116 (colon carcinoma) | 0.55 | CDK inhibition |
VEGFR-2 (angiogenesis) | 1.46 | Receptor tyrosine kinase inhibition |
These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types by targeting key regulatory pathways.
In Vivo Studies
Preclinical studies have demonstrated the efficacy of this compound in animal models:
- Xenograft Models : In studies using SW620 colorectal carcinoma xenografts in mice, the compound significantly reduced tumor growth rates when administered orally . These findings suggest a favorable pharmacokinetic profile and potential for therapeutic application.
Case Studies
Several case studies highlight the therapeutic potential of naphthyridine derivatives:
- Case Study on Anticancer Activity : A study investigated the effects of a related naphthyridine derivative on tumor growth in mice. The results showed a marked reduction in tumor size compared to control groups, leading researchers to consider this class of compounds for further development as anticancer agents .
- Case Study on Kinase Inhibition : Another study focused on the selectivity of naphthyridine derivatives against various kinases. It was found that certain derivatives exhibited exceptional selectivity towards CDK2 over other kinases, indicating their potential as targeted cancer therapies .
Eigenschaften
IUPAC Name |
tert-butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-5-6-11-7-8-12(17-14(11)18)10-13(19)21-4/h7-8H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHJVBXIXJMORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650163 | |
Record name | tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-81-2 | |
Record name | tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 925889-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.